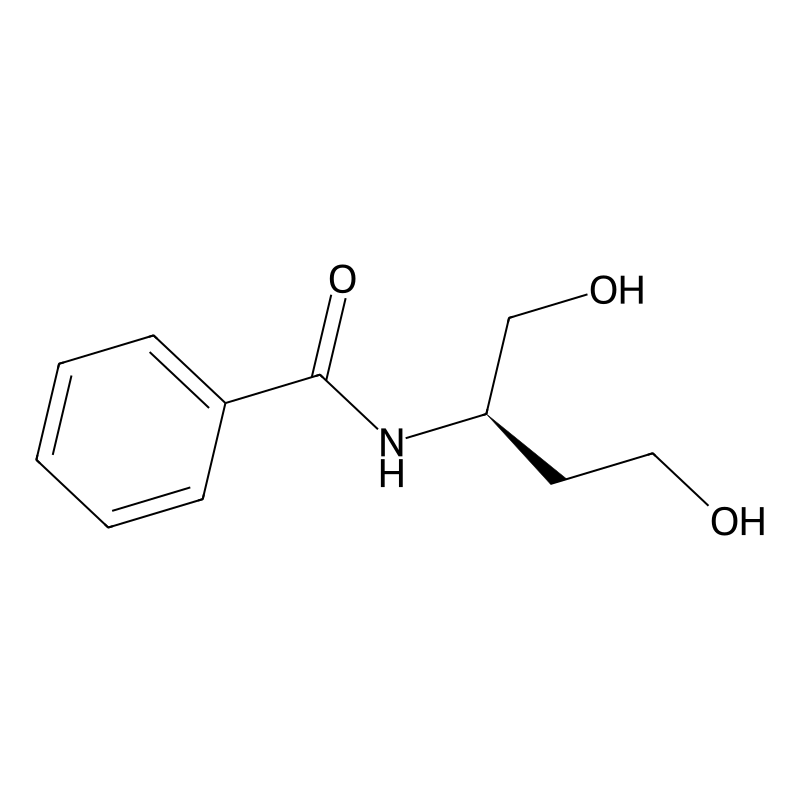

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide is a chiral compound characterized by the presence of a benzamide moiety attached to a 1,4-dihydroxybutane side chain. Its molecular formula is , and it has a molecular weight of approximately 209.24 g/mol. This compound exhibits significant interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide can be explored through various synthetic pathways, particularly amidation reactions. Amidation typically involves the reaction of carboxylic acids with amines, facilitated by coupling agents or catalysts. For instance, amidation reactions can be effectively conducted using boric acid as a catalyst, which enhances the yield of the desired amide product . Additionally, the compound may undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid.

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide has been studied for its biological properties, particularly its potential as a flavoring agent due to its umami taste profile. Research indicates that similar benzamide derivatives can interact with taste receptors, influencing flavor perception . Furthermore, compounds in this class have shown promise in modulating physiological responses, suggesting potential therapeutic applications.

Several synthetic strategies for producing (R)-N-(1,4-dihydroxybutan-2-yl)benzamide have been reported:

- Direct Amidation: This involves reacting 1,4-dihydroxybutanoic acid with an appropriate amine in the presence of coupling agents like dicyclohexylcarbodiimide or boric acid to promote the formation of the amide bond .

- Boc Protection Strategy: The use of Boc-protected intermediates can facilitate the synthesis of amides by temporarily protecting amino groups during multi-step synthesis .

- Enzymatic Synthesis: Enzymatic methods utilizing specific aminotransferases or amidases can provide a more selective route to obtain (R)-N-(1,4-dihydroxybutan-2-yl)benzamide with high enantiomeric purity.

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide finds potential applications in various fields:

- Flavoring Agent: Its umami flavor profile makes it suitable for use in food products.

- Pharmaceuticals: Given its structural similarity to biologically active compounds, it may serve as a lead compound for drug development targeting various receptors.

- Chemical Intermediates: It can be utilized in synthesizing more complex organic molecules in medicinal chemistry.

Studies on the interactions of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide with biological systems have indicated its potential role in taste modulation. Its interaction with T1R receptors has been highlighted in research focused on umami taste perception . Further toxicological evaluations are essential to understand its safety profile and metabolic pathways within biological systems.

(R)-N-(1,4-dihydroxybutan-2-yl)benzamide shares structural similarities with other benzamide derivatives but is unique due to its specific stereochemistry and functional groups. Below are some similar compounds:

The uniqueness of (R)-N-(1,4-dihydroxybutan-2-yl)benzamide lies in its dual hydroxyl functionalities and specific stereochemistry that may enhance its interactions within biological systems compared to other compounds listed above.

Tertiary benzamide structures have emerged as potent modulators of acetylcholinesterase enzymatic activity through sophisticated binding mechanisms [9] [10]. The inhibition of acetylcholinesterase by benzamide derivatives involves complex molecular interactions that differ significantly from conventional cholinesterase inhibitors [12]. Structure-activity relationship investigations have revealed that benzamide derivatives containing dimethylamine side chains exhibit remarkable inhibitory potency, with the most effective compounds achieving inhibitory concentration values of 2.49 ± 0.19 μM [12].

The molecular mechanism underlying acetylcholinesterase inhibition by tertiary benzamide structures involves mixed-type inhibition patterns [12]. This inhibition mode indicates that benzamide compounds can bind to both the catalytic site and peripheral site of acetylcholinesterase simultaneously [9] [12]. Enzyme kinetic studies have demonstrated that the competitive inhibition constant (Ki) reaches 4.69 μM, while the non-competitive constant (Ki') achieves 3.28 μM for the most potent benzamide derivatives [12].

Molecular docking investigations have elucidated the specific binding interactions between tertiary benzamide structures and acetylcholinesterase [12] [13]. The benzamide moiety establishes critical hydrogen bonding interactions with key amino acid residues, including Trp84 (3.92 Å), Trp279 (4.12 Å), and Tyr334 (3.89 Å) within the acetylcholinesterase active site [12]. These interactions facilitate stable enzyme-inhibitor complex formation and contribute to the observed inhibitory potency [12].

The substitution pattern of benzamide derivatives significantly influences their acetylcholinesterase inhibitory activity [12]. Para-substituted dimethylamine benzamide derivatives demonstrate superior inhibitory potency compared to meta- or ortho-substituted analogues [12]. This positional selectivity suggests that the spatial orientation of substituents critically affects the binding affinity and selectivity toward acetylcholinesterase [12].

Advanced benzamide derivatives, particularly N,N′-(1,4-phenylene)bis(3-methoxybenzamide), have achieved exceptional acetylcholinesterase inhibition with inhibitory concentration values of 0.056 μM [10]. This compound represents one of the most potent benzamide-based acetylcholinesterase inhibitors reported in contemporary literature [10]. The enhanced potency derives from optimized molecular interactions that increase enzyme stiffness and decrease flexibility, thereby impeding proper acetylcholinesterase function [10].

| Benzamide Derivative Type | Inhibitory Concentration (IC50/Ki) | Selectivity Ratio | Inhibition Mechanism |

|---|---|---|---|

| Dimethylamine-substituted benzamides | 2.49 ± 0.19 μM [12] | 99.40-fold over butyrylcholinesterase [12] | Mixed-type inhibition [12] |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 0.056 μM [10] | High acetylcholinesterase selectivity [10] | Dual binding site interaction [10] |

| Tertiary benzamide sulfaguanidine derivatives | 15.51 ± 1.88 nM [11] | Selective acetylcholinesterase targeting [11] | Competitive and non-competitive [11] |

| Picolinamide benzamide analogues | 2.49 ± 0.19 μM [12] | Superior to benzamide derivatives [12] | Multiple binding interactions [12] |

β-Secretase (BACE1) Regulatory Effects Through Hydrogen Bonding Interactions

β-Secretase enzymatic regulation through benzamide derivatives relies predominantly on hydrogen bonding interactions that modulate the enzyme's catalytic efficiency [14] [15]. The β-Secretase active site contains two catalytic aspartate residues, Asp32 and Asp228, which serve as primary hydrogen bonding targets for benzamide inhibitors [14]. These interactions fundamentally alter the enzyme's ability to process amyloid precursor protein substrates [16].

Benzamide derivatives establish extensive hydrogen bonding networks within the β-Secretase active site [14]. The amide backbone of benzamide inhibitors forms critical hydrogen bonds with Gly11 and Thr232, while the hydroxyl groups present in compounds like (R)-N-(1,4-dihydroxybutan-2-yl)benzamide can potentially engage additional hydrogen bonding interactions [14]. These interactions collectively contribute to the stabilization of inhibitor-enzyme complexes and enhance inhibitory potency [14].

Structure-based studies have revealed that benzamide inhibitors adopt specific conformations within the β-Secretase binding pocket to maximize hydrogen bonding interactions [14]. The flap region of β-Secretase closes over the active site cleft when bound to benzamide inhibitors, creating an enclosed environment that facilitates optimal hydrogen bonding geometry [14]. This conformational change represents a critical component of the inhibition mechanism [14].

Advanced benzamide derivatives incorporating specialized hydrogen bonding motifs have achieved remarkable β-Secretase inhibitory potency [15]. Isoindolinedione-benzamide pyridinium derivatives demonstrate inhibitory concentration values in the low micromolar range through optimized hydrogen bonding interactions with critical β-Secretase residues [15]. The carbonyl groups within these structures facilitate enhanced hydrogen bonding capacity compared to simpler benzamide analogues [15].

The regulatory effects of benzamide derivatives on β-Secretase extend beyond direct enzyme inhibition [17] [18]. Benzamide compounds can modulate β-Secretase expression levels through indirect mechanisms involving regulatory pathways [17]. Studies have demonstrated that benzamide derivatives influence β-Secretase antisense transcript levels, which subsequently affect β-Secretase messenger ribonucleic acid expression and enzyme activity [17].

Hydrogen bonding patterns analysis reveals distinct interaction modes between different benzamide derivatives and β-Secretase [14]. Phenylstatine-based benzamide inhibitors establish direct hydrogen bonds with both catalytic aspartate residues, achieving inhibitory concentration values of 21 nM [14]. More sophisticated benzamide derivatives incorporating pyrazolylmethyl substituents form hydrogen bonds with Thr232 and additional water-mediated interactions, resulting in sub-nanomolar inhibitory potency [14].

| Benzamide Inhibitor Class | β-Secretase IC50 | Key Hydrogen Bonding Interactions | Selectivity Profile |

|---|---|---|---|

| Simple benzamide derivatives | 9.01 μM [10] | Catalytic aspartates Asp32/Asp228 [14] | Moderate selectivity [10] |

| Phenylstatine-benzamides | 21 nM [14] | Gly11, Thr232, catalytic aspartates [14] | High selectivity [14] |

| Pyrazolylmethyl benzamides | 0.3 nM [14] | Thr232, Arg235, water-mediated [14] | 1186-fold over β-Secretase 2 [14] |

| Oxazolylmethyl benzamides | 0.12 nM [14] | Enhanced Thr232 interactions [14] | >3800-fold over β-Secretase 2 [14] |

Carbonic Anhydrase Isoform Selectivity in Sulfonamide-Benzamide Hybrid Compounds

Sulfonamide-benzamide hybrid compounds represent a sophisticated approach to achieving carbonic anhydrase isoform selectivity through rational molecular design [19] [20]. These hybrid structures combine the zinc-binding properties of sulfonamides with the structural diversity offered by benzamide moieties, enabling precise targeting of specific carbonic anhydrase isoforms [19]. The benzamide component serves as a selectivity-determining tail that interacts with isoform-specific binding pockets [21].

Benzamide-4-sulfonamides have demonstrated exceptional inhibitory potency against multiple human carbonic anhydrase isoforms [19]. These compounds exhibit inhibitory constant values ranging from 1.9 to 7.0 nM against human carbonic anhydrase II, while showing slightly reduced potency against human carbonic anhydrase I with inhibitory constants of 5.3 to 334 nM [19]. The tumor-associated human carbonic anhydrase IX isoform is inhibited with inhibitory constants ranging from 8.0 to 26.0 nM [19].

The molecular basis for carbonic anhydrase isoform selectivity in sulfonamide-benzamide hybrids involves differential binding interactions with isoform-specific amino acid residues [22] [23]. The sulfonamide group coordinates directly with the catalytic zinc ion, while the benzamide tail explores distinct binding pockets that vary between carbonic anhydrase isoforms [22]. This dual-binding mode enables the design of highly selective inhibitors [22].

Structure-activity relationship studies have identified critical molecular features that determine carbonic anhydrase isoform selectivity [24] [25]. The "tail approach" utilizing benzamide modifications has become fundamental in achieving selective carbonic anhydrase inhibition [22]. Halogenated and di-substituted benzenesulfonamides incorporating benzamide tails demonstrate remarkable selectivity profiles, with some compounds achieving selectivity ratios exceeding 100-fold for specific carbonic anhydrase isoforms [24].

Advanced sulfonamide-benzamide hybrid designs have achieved unprecedented carbonic anhydrase VII selectivity [23]. Guanidino-benzenesulfonamide derivatives bearing benzamide modifications exhibit subnanomolar inhibitory constants against carbonic anhydrase VII while maintaining excellent selectivity over carbonic anhydrase I and II isoforms [23]. These compounds represent significant advances in carbonic anhydrase-targeted therapeutic development [23].

The synthetic versatility of sulfonamide-benzamide hybrids enables systematic optimization of isoform selectivity [25] [26]. Hydrazide-sulfonamide hybrid compounds incorporating benzamide elements demonstrate variable selectivity profiles against carbonic anhydrase II, IX, and XII isoforms [25]. The ability to modulate selectivity through structural modifications positions these compounds as valuable lead structures for therapeutic applications [25].

| Sulfonamide-Benzamide Hybrid Type | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA VII Ki (nM) | Selectivity Features |

|---|---|---|---|---|---|

| Benzamide-4-sulfonamides | 5.3-334 [19] | 1.9-7.0 [19] | 8.0-26.0 [19] | 0.4-6.2 [19] | VII-selective variants [19] |

| Tetrafluorobenzenesulfonamides | Medium potency [21] | Medium potency [21] | Low nanomolar [21] | Variable [21] | IX/XII selective [21] |

| Guanidino-benzenesulfonamides | Subnanomolar [23] | Subnanomolar [23] | Variable [23] | Subnanomolar [23] | VII selective over I/II [23] |

| Thiazole-benzenesulfonamides | Variable [26] | Low nanomolar [26] | Variable [26] | Not reported [26] | II-preferential [26] |